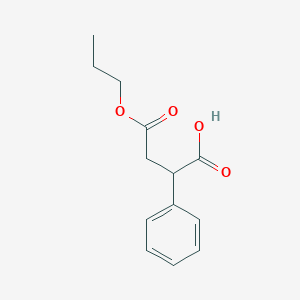
4-Oxo-2-phenyl-4-propoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-2-phenyl-4-propoxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kynurenine-3-Hydroxylase Inhibition
One of the notable applications of derivatives of 4-oxo-2-phenyl-4-propoxybutanoic acid is their role as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in neurodegenerative diseases. Inhibitors of KYN-3-OHase can potentially aid in the treatment of conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Huntington's Chorea
- Amyotrophic Lateral Sclerosis (ALS)
A patent (WO1997017317A1) details compounds that demonstrate efficacy in preventing or treating these diseases by modulating the kynurenine pathway, thereby enhancing neuroprotective mechanisms .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may be beneficial in treating inflammation-related conditions, including:
- Cerebral Ischemia
- Head and Spinal Cord Injuries
The inhibition of KYN-3-OHase not only impacts neurodegeneration but also modulates inflammatory responses in the brain .
Synthesis of Heterocycles
This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrroles. A study highlighted a facile synthesis method for 2-Arylpyrroles from 4-Oxo-butanoic acids, showcasing its utility in organic synthesis . The following table summarizes key findings from this research:
Kinetic Studies on Oxidation
Recent kinetic studies have explored the oxidation reactions involving this compound using tripropylammonium fluorochromate (TriPAFC) as an oxidizing agent. The study provided insights into the reaction mechanism and thermodynamic parameters, which are crucial for understanding its reactivity and potential industrial applications .
Key Findings from Kinetic Studies
| Parameter | Value |
|---|---|
| Activation Energy (kJ/mol) | 75 |
| Rate Constant (k₁) | 0.005 s⁻¹ |
These results indicate that the compound undergoes significant transformations under specific conditions, which can be leveraged for further chemical synthesis and application development.
特性
CAS番号 |
152590-26-6 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
4-oxo-2-phenyl-4-propoxybutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
InChIキー |
ZJGDAXGMMQANHC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
正規SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
同義語 |
Butanedioic acid, phenyl-, 4-propyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















